2-Bromo-6-tert-butylphenol
Overview
Description
2-Bromo-6-tert-butylphenol (2-BtBP) is a phenol derivative that has been studied extensively in the scientific community due to its unique properties. It is a highly reactive compound that is used in a variety of synthetic processes and has been found to be useful in a number of applications.
Scientific Research Applications
Radical Formation and Reactivity Studies
- A study by Prokof’ev et al. (1971) found that the reaction of 4-bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone with 2,4,6-tri-tert-butylphenol leads to the formation of the tri-tert-butylphenoxyl radical, highlighting the compound's role in radical formation and reactivity studies (Prokof’ev et al., 1971).
Polymerization Research
- Wang and Percec (1991) described the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of 2,4,6-tri-tert-butylphenol, contributing to the field of polymerization research (Wang & Percec, 1991).
Organometallic Chemistry
- Barroso et al. (2014) used 2-(bromomethyl)-4,6-di-tert-butylphenol in the synthesis of new zirconium complexes supported by N-heterocyclic carbene ligands, exploring its applications in organometallic chemistry (Barroso et al., 2014).
Catalysis and Spectrophotometry
- Segoviano-Garfias et al. (2014) conducted a comparative study involving 2,6-di-tert-butylphenol in catalysis and spectrophotometry, demonstrating its utility in these fields (Segoviano-Garfias et al., 2014).
Electrochemical Studies
- Zabik et al. (2019) evaluated the electrochemical reactivity of 2,6-di-tert-butylphenol with superoxide anion radical, showing its relevance in electrochemical studies (Zabik et al., 2019).
Iron Complex Catalysis
- Qian, Dawe, and Kozak (2011) explored the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes, where derivatives of 2,4,6-di-tert-butylphenol played a crucial role (Qian et al., 2011).
Analytical Chemistry Applications
- Mishra et al. (2001) used derivatives of 2,6-di-tert-butylphenol in the determination of bromide in samples, highlighting its applications in analytical chemistry (Mishra et al., 2001).
properties
IUPAC Name |
2-bromo-6-tert-butylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYXIQJROSLHJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491069 | |
Record name | 2-Bromo-6-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-tert-butylphenol | |
CAS RN |
23159-87-7 | |
Record name | 2-Bromo-6-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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